1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine
Overview
Description
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine is a complex heterocyclic compound that features a triazolopyridazine core fused with a piperazine ring and a naphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable precursor, such as a pyridazine derivative, under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Sulfonylation with Naphthalene Sulfonyl Chloride: The final step involves the sulfonylation of the piperazine nitrogen with naphthalene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b]thiadiazine: Another heterocyclic compound with similar structural features.
Triazolo[4,3-a]pyrazine Derivatives: Compounds with a triazole ring fused to a pyrazine ring, exhibiting similar biological activities.
1,2,3-triazolo[4,5-b]pyrazine: A related compound with a triazole ring fused to a pyrazine ring.
Uniqueness
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine is unique due to its combination of a triazolopyridazine core with a piperazine ring and a naphthalene sulfonyl group, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-cyclopropyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c29-31(30,19-8-7-16-3-1-2-4-18(16)15-19)27-13-11-26(12-14-27)21-10-9-20-23-24-22(17-5-6-17)28(20)25-21/h1-4,7-10,15,17H,5-6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLIXGHFYSKNAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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